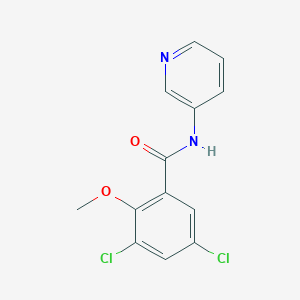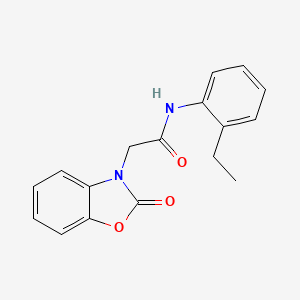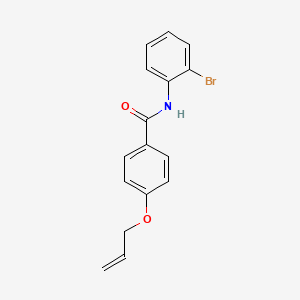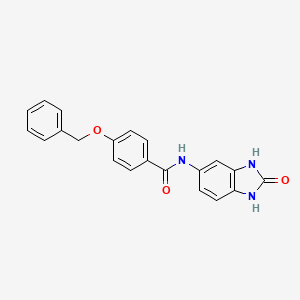
3,5-dichloro-2-methoxy-N-3-pyridinylbenzamide
Übersicht
Beschreibung
3,5-dichloro-2-methoxy-N-3-pyridinylbenzamide, commonly known as DMP 777, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. DMP 777 is a pyridinecarboxamide derivative that has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
Wirkmechanismus
The mechanism of action of DMP 777 is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in inflammation, angiogenesis, and tumor growth. DMP 777 has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. It has also been found to inhibit the activity of VEGFR-2, a receptor that is involved in angiogenesis, and to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
DMP 777 has been shown to have a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are associated with various inflammatory diseases. DMP 777 has also been shown to inhibit the formation of new blood vessels, which is important in the treatment of diseases such as cancer and age-related macular degeneration. Additionally, DMP 777 has been found to induce apoptosis in cancer cells and to inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using DMP 777 in lab experiments is its potential as a therapeutic agent in various diseases. Its anti-inflammatory, anti-tumor, and anti-angiogenic effects make it a promising candidate for the treatment of these diseases. However, one of the limitations of using DMP 777 in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of DMP 777.
Zukünftige Richtungen
There are many future directions for the study of DMP 777. One potential direction is to investigate its potential as a therapeutic agent in other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, further studies are needed to determine the optimal dosage and potential side effects of DMP 777. Another future direction is to investigate the use of DMP 777 in combination with other drugs to enhance its therapeutic effects. Finally, the development of new synthesis methods for DMP 777 could lead to the production of more potent and effective derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
DMP 777 has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. DMP 777 has also been found to exhibit anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, DMP 777 has been shown to possess anti-angiogenic effects by inhibiting the formation of new blood vessels, which is important in the treatment of diseases such as cancer and age-related macular degeneration.
Eigenschaften
IUPAC Name |
3,5-dichloro-2-methoxy-N-pyridin-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-19-12-10(5-8(14)6-11(12)15)13(18)17-9-3-2-4-16-7-9/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYWIYXYUGBKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-furylmethyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B4409936.png)
![1-{4-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4409951.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4409956.png)


![{[5-(2,5-dichlorophenyl)-2-furyl]methyl}(pyridin-3-ylmethyl)amine hydrochloride](/img/structure/B4409977.png)
![2-(4-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)quinoxaline](/img/structure/B4409981.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]piperidine](/img/structure/B4409986.png)
![1-{2-[2-(2-benzyl-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4409991.png)
![1-{4-[2-(3,5-dimethylpiperidin-1-yl)ethoxy]phenyl}ethanone hydrochloride](/img/structure/B4409992.png)

![3-methyl-N-[(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B4410002.png)
![3-[3-(4-acetyl-2-methoxyphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4410023.png)
![1-{2-[4-(4-methyl-1-piperazinyl)butoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4410032.png)